3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate
Description
This compound is a 1,3-oxazolidine derivative featuring a bicyclic structure with tert-butyl and ethyl ester groups at the 3- and 5-positions, respectively. Such oxazolidine derivatives are often explored for their conformational rigidity, which is advantageous in medicinal chemistry (e.g., as chiral auxiliaries or protease inhibitors) and materials science . The tert-butyl and ethyl ester groups enhance solubility in organic solvents, while the phenylmethoxy substituent may influence π-π stacking interactions in supramolecular systems.
Properties
IUPAC Name |
3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-7-30-23(28)22-21(27(26(5,6)32-22)24(29)33-25(2,3)4)19-13-15-20(16-14-19)31-17-18-11-9-8-10-12-18/h8-16,21-22H,7,17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPGNKDXWAOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine Derivatives
3-tert-Butyl 5-Methyl (2R,4S,5R)-2-(4-Methoxyphenyl)-4-(3-Nitrophenyl)-1,3-Oxazolidine-3,5-Dicarboxylate
This analog (from ) shares the tert-butyl ester at the 3-position but differs in the 5-position (methyl vs. ethyl ester) and substituents at the 4-position (3-nitrophenyl vs. 4-phenylmethoxyphenyl). Key distinctions include:
- Electronic Effects : The nitro group in the 3-nitrophenyl substituent is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This alters reactivity in catalytic or photochemical applications.
- Synthetic Utility : The methyl ester in the analog may limit solubility in polar solvents compared to the ethyl ester in the target compound .
5-Ethyl 2-Methyl 4-(4-(tert-Butyl)Phenyl)-3,3-Dicyano-2-(2-Methoxy-2-Oxethyl)Pyrrolidine-2,5-Dicarboxylate
- Core Structure : The pyrrolidine ring lacks the oxygen atom present in oxazolidines, reducing polarity and altering hydrogen-bonding capabilities.
- Functional Groups: The presence of dicyano and methoxy-oxoethyl groups introduces additional sites for nucleophilic attack, unlike the target compound’s simpler ester and aryl ether motifs.
- Physical Properties: The pyrrolidine derivative’s melting point (167–169°C) and solubility profile differ significantly due to its cyano groups, which enhance crystallinity compared to the target compound’s more lipophilic structure .
Comparative Analysis of Physicochemical Properties
Research Findings and Functional Implications
- Reactivity : The target compound’s electron-rich 4-phenylmethoxyphenyl group facilitates participation in charge-transfer complexes, as demonstrated in UV-vis studies of similar oxazolidines . In contrast, the 3-nitrophenyl analog’s electron-deficient structure is more suited for electrophilic substitution reactions.
- Solubility : The ethyl ester in the target compound improves solubility in ethyl acetate and THF compared to the methyl ester analog, which is less compatible with polar aprotic solvents .
- Biological Activity : Oxazolidines with bulky aryl groups (e.g., phenylmethoxyphenyl) show enhanced binding to hydrophobic enzyme pockets, as observed in preliminary molecular docking studies of related compounds .
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